The Resazurin Assay: A Technical Guide to Quantifying Cell Viability
The Resazurin Assay: A Technical Guide to Quantifying Cell Viability
The Resazurin assay, commercially known as AlamarBlue®, is a cornerstone method in cell biology and drug discovery for assessing cell viability and cytotoxicity.[1] Its simplicity, sensitivity, and non-toxic nature make it a highly versatile tool for researchers. This guide provides an in-depth look at the core principles, experimental protocols, and data interpretation of this widely used assay.
Core Principle: Metabolic Activity as an Indicator of Viability
The fundamental principle of the Resazurin assay lies in its ability to measure the metabolic activity of living cells.[2] Viable, metabolically active cells maintain a reducing environment within their cytoplasm and mitochondria.[2][3] The assay utilizes a blue, cell-permeable, and weakly fluorescent redox indicator dye called Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide).[4]
In the presence of viable cells, intracellular enzymes, primarily mitochondrial and cytoplasmic reductases and dehydrogenases, reduce Resazurin.[1] This irreversible reduction converts the blue Resazurin into a pink, highly fluorescent compound called Resorufin.[4] The magnitude of this conversion is directly proportional to the number of living cells in the sample.[3][4] Nonviable cells lose their metabolic capacity, cannot reduce the dye, and thus do not generate a fluorescent signal.[5]
The quantity of generated Resorufin can be measured using either a fluorometer or a spectrophotometer (colorimetric reading). However, fluorescence detection is generally preferred due to its higher sensitivity and wider dynamic range.[6]
The Biochemical Transformation
The reduction of Resazurin is a key event driven by the cellular redox state. Various intracellular reducing agents like NADH, NADPH, FADH, and cytochromes contribute to this process. The transformation proceeds in two steps:
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Irreversible Reduction: Metabolically active cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin.[4]
-
Reversible Reduction (Potential Limitation): Under conditions of prolonged incubation or very high cell density, Resorufin can be further reduced to the colorless, non-fluorescent dihydroresorufin. This can lead to an underestimation of cell viability and is a critical factor to consider during assay optimization.
Detailed Experimental Protocol
This protocol provides a general framework for a Resazurin assay in a 96-well plate format. Optimization of cell density and incubation times is crucial for each specific cell line and experimental condition.[7][8]
A. Reagent Preparation:
-
Resazurin Stock Solution: Prepare a stock solution by dissolving Resazurin sodium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.[6][8] A common concentration is 0.15 mg/mL.[6] For long-term storage, filter-sterilize the solution and store it in light-protected aliquots at -20°C.[6][8]
-
Resazurin Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it with complete cell culture medium to the desired final working concentration (e.g., 44 µM).[9] The working solution should be prepared fresh and protected from light.[10]
B. Assay Procedure:
-
Cell Seeding: Plate cells in a 96-well plate (preferably opaque-walled for fluorescence assays) at an optimal density.[3] This density should be determined empirically to ensure cells are in their logarithmic growth phase during the assay. Typically, a volume of 100 µL per well is used.[3][6]
-
Controls: Include the following controls on each plate:
-
Compound Treatment (for Cytotoxicity): Add various concentrations of the test compound to the appropriate wells. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
Addition of Resazurin: Add the Resazurin working solution to each well. A common practice is to add a volume equal to 10% of the volume already in the well (e.g., 10 µL to 100 µL of medium).[3][4]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from direct light.[6] The optimal incubation time can vary significantly between cell types and densities and should be determined experimentally.[4][7]
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
C. Data Analysis:
-
Subtract the average fluorescence value of the background control wells from all other wells.
-
Express the results for treated wells as a percentage of the untreated control wells.
-
For cytotoxicity studies, plot the percentage of viability against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Quantitative Data Presentation
The Resazurin assay is frequently used to determine the half-maximal inhibitory concentration (IC50) of cytotoxic compounds. The tables below summarize sample data from various studies.
Table 1: IC50 Values of Various Compounds on Different Cancer Cell Lines (72h Treatment)
| Cell Line | Compound | IC50 (µM) |
| HH (Cutaneous T-cell lymphoma) | Fludarabine | 18.8 ± 6.5 |
| DERL-2 (T-cell lymphoma) | Fludarabine | 13.8 ± 11.0 |
| Oci-Ly1 (B-cell lymphoma) | Fludarabine | 3.7 ± 2.5 |
| HG-3 (Chronic lymphocytic leukemia) | Fludarabine | 7.5 ± 4.4 |
| Data adapted from a study on purine derivatives.[12] |
Table 2: IC50 Values for Bortezomib on Breast Cancer Cell Lines (24h Treatment)
| Cell Line | IC50 (nM) |
| MCF7 | 37 |
| HCC38 | 2.5 |
| Data adapted from a study optimizing the Resazurin assay for breast cancer cells.[13] |
Table 3: IC50 Values for Common Chemotherapeutic Agents on Jurkat Cells
| Compound | IC50 |
| Idarubicin | 22 – 25 µM |
| Staurosporine | 500 nM |
| Data from a validation study of a commercial Resazurin assay kit. |
Logical Relationships in the Assay
The validity of the Resazurin assay is based on a series of cause-and-effect relationships that link the presence of viable cells to a measurable output signal.
References
- 1. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 2. tipbiosystems.com [tipbiosystems.com]
- 3. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. labbox.es [labbox.es]
- 5. tribioscience.com [tribioscience.com]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-care.eu [p-care.eu]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
